SCH 23390 Glucuronide SCH 23390 Glucuronide
Brand Name: Vulcanchem
CAS No.: 138584-32-4
VCID: VC0050237
InChI:
SMILES:
Molecular Formula: C₂₃H₂₆ClNO₇
Molecular Weight: 463.91

SCH 23390 Glucuronide

CAS No.: 138584-32-4

Cat. No.: VC0050237

Molecular Formula: C₂₃H₂₆ClNO₇

Molecular Weight: 463.91

* For research use only. Not for human or veterinary use.

SCH 23390 Glucuronide - 138584-32-4

Specification

CAS No. 138584-32-4
Molecular Formula C₂₃H₂₆ClNO₇
Molecular Weight 463.91

Introduction

Chemical Characterization of SCH 23390 Glucuronide

SCH 23390 Glucuronide is the principal metabolite of SCH 23390, a halobenzazepine compound formally known as (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. The glucuronide conjugate forms through an enzymatic reaction involving the transfer of glucuronic acid from uridine 5′-diphospho-glucuronic acid (UDP-glucuronic acid) to the hydroxyl group at position 8 of the SCH 23390 molecule, resulting in an O-glucuronide conjugate . This metabolic transformation maintains the core benzazepine structure of the parent compound while incorporating the glucuronic acid moiety, substantially increasing the molecular weight and water solubility of the resulting compound. The chemical structure of SCH 23390 Glucuronide reflects its derivation from SCH 23390, with the glucuronic acid component significantly altering its physicochemical properties to facilitate excretion from the body. The resulting conjugate possesses enhanced hydrophilicity compared to the parent compound, which substantially impacts its distribution and elimination profiles.

Physical and Chemical Properties

SCH 23390 Glucuronide has distinct physicochemical properties that differ significantly from its parent compound. While SCH 23390 hydrochloride demonstrates considerable solubility in various solvents (65 mg/mL in DMSO, 25 mg/mL in ethanol, and 20 mg/mL in water) , the glucuronide conjugate exhibits substantially enhanced water solubility due to the addition of the polar glucuronic acid moiety. This increased hydrophilicity dramatically alters the compound's distribution within biological systems, limiting its ability to cross cell membranes and the blood-brain barrier compared to the parent molecule. The molecular weight of SCH 23390 is 287.8 as the free base (324.24 as the hydrochloride salt) , while the glucuronide conjugate has a significantly higher molecular weight due to the addition of the glucuronic acid moiety. The glucuronide formation effectively neutralizes the pharmacological activity of SCH 23390, rendering the metabolite largely inactive at dopamine receptors while facilitating its elimination through renal and biliary pathways.

Analytical Detection Methods

Several analytical techniques have been developed for the detection and quantification of SCH 23390 Glucuronide in biological samples. High-performance liquid chromatography (HPLC) methods have been established to separate SCH 23390 Glucuronide from its parent compound and other metabolites . In one established protocol, the retention times for SCH 23390 Glucuronide, the aglycone (parent compound), and an internal standard (SCH 39166) were 5.0, 9.0, and 13.0 minutes, respectively . Solvent extraction techniques using 3-heptanone have also been developed to isolate SCH 23390 from its glucuronide metabolite . The identity of the glucuronide can be confirmed through enzymatic hydrolysis with β-glucuronidase from E. coli, which quantitatively converts the glucuronide back to its aglycone form . Mass spectrometry, particularly thermospray mass spectrometry (TSP-MS), has been employed to characterize SCH 23390 Glucuronide, with analysis revealing molecular ions corresponding to both the aglycone and the intact glucuronide conjugate .

Metabolic Formation and Enzymatic Pathways

Glucuronidation Process

Glucuronidation of SCH 23390 occurs primarily through phase II metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). This enzymatic process involves the conjugation of glucuronic acid to the parent compound, significantly enhancing its solubility and facilitating excretion through bile and urine . The reaction takes place predominantly in the liver, although UGT enzymes are also present in other tissues such as the intestine, kidney, and lung. In vitro studies utilizing rat liver microsomes have confirmed the formation of SCH 23390 Glucuronide upon incubation of SCH 23390 with UDP-glucuronic acid . The enzymatic activity responsible for SCH 23390 glucuronidation can be enhanced by the addition of detergents such as Lubrol or Triton X-100 to naive liver microsomes, suggesting that the enzyme is embedded within the microsomal membrane and benefits from increased accessibility to the substrate following membrane disruption .

Enzyme Kinetics and Substrate Specificity

Pharmacokinetics and Species Differences

Elimination Profiles

The pharmacokinetic profile of SCH 23390 is significantly influenced by its conversion to the glucuronide metabolite, with notable variations observed across different species. In rats, SCH 23390 administered subcutaneously at 0.25 mg/kg demonstrates a very short elimination half-life of approximately 30 minutes in plasma, with slightly slower elimination from brain regions such as the striatum and cortex . This rapid elimination correlates with efficient glucuronidation of the compound in rodent species. In contrast, SCH 39166, a structurally related D1 antagonist with reduced susceptibility to glucuronidation, exhibits a significantly longer elimination half-life of about 1.5-2.5 hours in rat plasma and brain following subcutaneous administration at doses of 0.25 and 2.5 mg/kg . These differential elimination profiles highlight the critical role of glucuronidation in determining the pharmacokinetic behavior and duration of action of benzazepine-based D1 receptor antagonists.

Interspecies Variations

Significant species differences exist in the glucuronidation of SCH 23390 and related compounds, which has important implications for translational research and drug development. Studies comparing the glucuronidation of SCH 39166 and SCH 23390 by microsomes isolated from human liver have demonstrated that the rates of glucuronide formation (Vmax) for SCH 39166 were substantially lower than those of SCH 23390, despite similar Km values . Consequently, the average efficiency (Vmax/Km) of SCH 39166 glucuronidation was only 14% that of SCH 23390 in human liver microsomes, consistent with previous findings in hepatic microsomes from squirrel monkeys . This reduced rate of glucuronidation correlates with the more prolonged duration of action of SCH 39166 observed in primates in vivo, suggesting that the rate of glucuronidation plays a crucial role in determining the pharmacokinetic profile and therapeutic potential of these compounds .

Impact on Duration of Action

The efficiency of glucuronidation appears to be a primary determinant of the duration of action of benzazepine D1 antagonists across different species. SCH 39166 demonstrates a more prolonged duration of action in primates compared to SCH 23390, which correlates with its lower rate of glucuronidation by the hepatic glucuronosyltransferase system . This relationship between glucuronidation efficiency and duration of action has important implications for drug development, as it suggests that structural modifications that reduce susceptibility to glucuronidation may enhance the therapeutic utility of D1 antagonists by prolonging their half-life and duration of effect. The impact of glucuronidation on duration of action is particularly relevant for central nervous system applications, where sustained receptor occupancy may be necessary for therapeutic efficacy in conditions such as schizophrenia, Parkinson's disease, and other neuropsychiatric disorders.

Comparative Metabolism with Related Compounds

SCH 23390 versus SCH 39166 Glucuronidation

Comparative studies of the glucuronidation of SCH 23390 and the structurally related compound SCH 39166 have revealed significant differences in their metabolic profiles. While both compounds undergo glucuronidation as a primary route of metabolism, SCH 39166 is glucuronidated at a substantially lower rate than SCH 23390 in primate liver microsomes . This differential susceptibility to glucuronidation appears to be species-dependent, as the two compounds show similar rates of glucuronidation in rat liver microsomes, corresponding to their similar durations of action in this species . The molecular basis for this differential glucuronidation may relate to subtle structural differences between the two compounds, with SCH 39166 being a benzazepine derivative ([-]-trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5-H-benzo[d]naphto[2,1-6]azepine) distinct from the 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure of SCH 23390 .

The following table summarizes key differences in the glucuronidation of SCH 23390 and SCH 39166:

ParameterSCH 23390SCH 39166Reference
Relative glucuronidation efficiency in human liver (Vmax/Km)100%14%
Elimination half-life in rat plasma (SC administration)~30 min~1.5-2.5 h
Duration of action in primatesShorterLonger
Inhibition of glucuronidation by SCH 23388StrongStrong

Stereoselectivity in Glucuronidation

Implications for Drug Development and Research Applications

Influence on Drug Design Strategies

Understanding the metabolism of SCH 23390 to its glucuronide has significant implications for the design of novel dopamine receptor antagonists with improved pharmacokinetic properties. The rapid glucuronidation of SCH 23390, particularly in primate species, represents a potential limitation for its therapeutic application, as it results in a short duration of action that would necessitate frequent dosing to maintain therapeutic plasma levels . The comparative success of SCH 39166, with its reduced susceptibility to glucuronidation and consequently longer duration of action in primates, illustrates how structural modifications can be employed to modulate metabolism and enhance the therapeutic utility of benzazepine-based D1 antagonists . These insights have informed the development of newer generations of D1 antagonists designed to resist glucuronidation while maintaining high receptor affinity and selectivity. The relationship between chemical structure and susceptibility to glucuronidation provides valuable guidance for medicinal chemists seeking to optimize the pharmacokinetic properties of dopaminergic agents.

Research Applications of SCH 23390 and Its Metabolites

Despite its metabolic limitations, SCH 23390 remains a valuable tool in neuropharmacological research, serving as the prototypical selective D1-like receptor antagonist with a Ki of 0.2 and 0.3 nM for the D1 and D5 dopamine receptor subtypes, respectively . The compound has been extensively used in the topographical determination of brain D1 receptors in rodents, nonhuman primates, and humans, contributing significantly to our understanding of dopaminergic pathways and receptor distribution . SCH 23390 has also played a crucial role in elucidating the involvement of D1 receptors in various neurological and psychiatric conditions, including seizures, psychosis, and Parkinson's disease . The formation of SCH 23390 Glucuronide can serve as a biomarker for hepatic UGT activity and is occasionally used to assess the pharmacokinetic properties of related compounds. In radiolabeled form, [3H]SCH 23390 serves as an important radioligand for dopamine D1 receptor studies, with metabolism to the glucuronide potentially influencing its bioavailability and tissue distribution in experimental systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator